3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
説明
BenchChem offers high-quality 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-hydroxy-2-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-11-10-15(21-27-11)22-17(12-6-3-4-7-13(12)26-2)16(19(24)20(22)25)18(23)14-8-5-9-28-14/h3-10,17,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXPPDQZYJHXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a pyrrolone core with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolone Core : Achieved through cyclization reactions.
- Introduction of Substituents : Functional groups such as methoxyphenyl and methylisoxazol are introduced via methods like Friedel-Crafts acylation and hydroxylation.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the IC50 values for several thiophene-based compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating promising anticancer properties:
| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MCF-7 |
|---|---|---|
| 4a | 66 ± 1.20 | 50 ± 0.47 |
| 4b | 54 ± 0.25 | 50 ± 0.53 |
| 14a | 57 ± 0.13 | 72 ± 0.86 |
| 14b | 58 ± 0.87 | 65 ± 0.45 |
These results suggest that derivatives of the compound may also exhibit similar or enhanced cytotoxic activity due to their structural features.
The potential mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tumor Growth : By inducing apoptosis in cancer cells.
- Antioxidant Properties : Compounds containing isoxazole rings often display antioxidant activity, which could contribute to their anticancer effects.
Case Studies
A notable case study involved the evaluation of a similar compound's effectiveness as a chemosensitizer in combination with Sorafenib, a standard treatment for liver cancer:
- Study Design : HepG2 cells were pre-treated with various concentrations of the compound before exposure to Sorafenib.
- Results : The combination significantly reduced the IC50 values for Sorafenib, indicating enhanced efficacy when used alongside the tested compound.
| Treatment | IC50 (µM) |
|---|---|
| Sorafenib Alone | 3.9 ± 0.11 |
| Compound 4a + Sorafenib (10 µM) | 2.6 ± 0.024 |
| Compound 4b + Sorafenib (10 µM) | 1.2 ± 0.06 |
This suggests that the compound may have potential as an adjunct therapy in cancer treatment.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
